2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
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Description
2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on the synthesis of pyrimido[1,2-a]benzimidazoles and related heterocyclic compounds highlights the versatility of these molecules in scientific research. The synthesis processes often involve reactions between specific precursors to form compounds with potential applications in medicinal chemistry and materials science (Troxler & Weber, 1974). Another study detailed the crystal structures of acetamide derivatives, indicating the significance of molecular conformation in determining the properties of such compounds (Subasri et al., 2016).
Crystal Structure Analysis
Crystal structure analysis of similar compounds provides insights into their molecular geometry, which is crucial for understanding their interactions and reactivity. For instance, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate revealed a folded conformation about the methylene C atom, indicating intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c1-12-2-7-16-15(8-12)18-19(27-16)20(30)28(11-26-18)10-17(29)25-9-13-3-5-14(6-4-13)21(22,23)24/h2-8,11,27H,9-10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCMRDGEJPWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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